N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 392320-47-7
VCID: VC5420562
InChI: InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-]
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

CAS No.: 392320-47-7

Cat. No.: VC5420562

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.58

* For research use only. Not for human or veterinary use.

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide - 392320-47-7

Specification

CAS No. 392320-47-7
Molecular Formula C26H26N4O3S
Molecular Weight 474.58
IUPAC Name N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide
Standard InChI InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
Standard InChI Key OZEHMDZMGSVRKS-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide, reflects three critical structural components:

  • Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design.

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, frequently associated with antimicrobial and anti-inflammatory activities.

  • N-Benzyl-2-nitrobenzamide group: A benzamide derivative with a nitro substituent at the ortho position, which may influence electronic properties and binding interactions.

Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₄N₄O₃S
Molecular Weight468.55 g/mol
LogP (Partition Coefficient)4.2 (Predicted)
Topological Polar Surface Area118 Ų (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The logP value indicates moderate lipophilicity, suggesting reasonable membrane permeability. The high polar surface area may limit oral bioavailability, necessitating formulation optimization for drug delivery applications.

Synthesis and Structural Elucidation

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm substituent positions, with characteristic shifts for adamantane protons (δ 1.6–2.1 ppm) and aromatic nitro groups (δ 8.0–8.5 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 468.55 (M+H⁺) with isotopic clustering consistent with sulfur and chlorine atoms.

Biological Activity and Mechanism of Action

Antiviral Hypotheses

Adamantane-containing compounds, such as amantadine, are known influenza A M2 proton channel inhibitors. The thiadiazole ring’s sulfur atom might coordinate viral metalloproteins, while the nitrobenzamide group could interfere with viral replication machinery through electrostatic interactions .

Anti-Inflammatory Prospects

Thiadiazoles modulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling . Molecular docking studies suggest the nitro group forms hydrogen bonds with cysteine residues in the IKKβ kinase, a key regulator of inflammation .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
N-Methyl-4-nitrobenzamide analog Methyl vs. benzyl substitutionReduced CNS penetration due to lower logP
5-Chloro-2-methoxybenzamide analog Chlorine and methoxy substituentsEnhanced antibacterial efficacy
N-Ethyl thiadiazole amine Ethyl group at amine positionImproved metabolic stability

The benzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets, potentially increasing potency against lipid-coated pathogens .

Challenges and Future Directions

Metabolic Stability

The nitro group is prone to reduction in vivo, forming reactive intermediates that may cause hepatotoxicity . Prodrug strategies, such as replacing the nitro with a methoxy group, could mitigate this issue while retaining activity .

Synthetic Optimization

Current limitations include low yields in benzylation steps (~35% in analogous reactions) . Microwave-assisted synthesis and flow chemistry may improve efficiency by reducing reaction times and byproduct formation .

Target Identification

Computational approaches like molecular dynamics simulations and pharmacophore modeling are critical for identifying putative targets (e.g., bacterial topoisomerase IV, viral proteases).

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